Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines. These compounds are characterized by their unique bicyclic structure that incorporates both triazine and pyrrole moieties. The compound's structure suggests potential applications in medicinal chemistry due to the presence of functional groups that may interact with biological targets.
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be synthesized through various chemical pathways involving pyrrole derivatives and triazine precursors. The literature provides insights into its synthesis and characterization, highlighting the compound's relevance in pharmaceutical research.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as a derivative of pyrrolo[2,1-f][1,2,4]triazine due to its structural features.
The synthesis of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves several key steps:
The synthetic routes can be categorized into several methodologies:
The molecular structure of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be represented as follows:
X-ray crystallography studies have been conducted to determine the precise arrangement of atoms within the molecule. Key structural characteristics include bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets.
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can participate in various chemical reactions:
The conditions for these reactions vary significantly:
The mechanism of action for Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is not fully elucidated but is believed to involve interactions at the molecular level with specific enzymes or receptors in biological systems.
Research indicates that this compound may exhibit biological activity through inhibition of certain enzymes or modulation of receptor pathways. Detailed studies are required to map out these interactions comprehensively.
Key chemical properties include:
Relevant data from studies highlight the importance of these properties in determining the compound's utility in various applications.
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several potential applications:
The pyrrolo[2,1-f][1,2,4]triazine core represents a strategically designed bicyclic heterocyclic system combining π-electron-rich (pyrrole) and π-electron-deficient (triazine) rings. This electronic asymmetry enables diverse binding interactions with biological targets, including hydrogen bonding, dipole-dipole forces, and π-stacking, making it a privileged scaffold in medicinal chemistry [3] [6]. The 4-oxo-3,4-dihydro moiety enhances hydrogen-bonding capacity, while the aromatic character of the fused system provides planar rigidity for improved target fitting. This scaffold's versatility is demonstrated by its application across multiple therapeutic targets, including corticotropin-releasing factor (CRF1) and melanin-concentrating hormone (MCHR1) receptors, where it serves as a central pharmacophoric element [6].
The molecular architecture permits extensive functionalization at C-6 and C-7 positions without compromising core stability. This adaptability allows medicinal chemists to fine-tune physicochemical properties while maintaining the scaffold's intrinsic bioactivity. The scaffold's relatively low molecular weight (~207 g/mol for the unsubstituted core) and balanced heteroatom content align with modern drug design principles, facilitating the development of drug-like molecules with favorable solubility and permeability profiles [1] [8].
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 869067-01-6) serves as a key synthetic intermediate for targeted functionalization. Its 6-carboxylate group enables straightforward transformations through conventional carbonyl chemistry, while the 4-oxo position participates in tautomeric equilibria that influence reactivity patterns [4] [10].
Table 1: Regioselective Modification Pathways for Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Saponification | NaOH/H₂O, reflux | Carboxylic acid (C₈H₅N₃O₃) | Amide coupling precursor |
Amide Formation | (i) SOCl₂, (ii) R-NH₂ | 6-Carboxamide derivatives | CRF1 antagonists [6] |
Curtius Rearrangement | DPPA, ROH | 6-Carbamate analogs | Bioactive carbamates (e.g., BMS-599626) [6] |
Reduction | DIBAL-H | Aldehyde intermediate | Nucleoside synthesis [6] |
Vilsmeier-Haack Reaction | POCl₃, DMF | 7-Formyl derivative | Electrophilic functionalization [3] |
The ethyl ester (SMILES: CCOC(=O)C1=CN2C(=C1)C(=O)NC=N2) undergoes efficient saponification to the carboxylic acid (82), which serves as a versatile handle for amide bond formation. Peptide coupling reagents like PyBOP facilitate direct amidation with diverse amine nucleophiles, with reaction rates influenced by amine electronics and sterics [6]. The 4-oxo group participates in tautomerism (lactam-lactim equilibrium), enabling selective N-alkylation under basic conditions with electrophiles, though this modification requires careful optimization to maintain scaffold stability [3] [8].
Table 2: Comparative Yields in Regioselective Transformations
Transformation | Position Modified | Optimal Conditions | Reported Yield (%) |
---|---|---|---|
Ester hydrolysis | C-6 | 2M NaOH, 80°C, 4h | 85-92 |
Amide coupling | C-6 | PyBOP, DIPEA, DMF, rt | 70-95 |
N-Alkylation | N-3 (4-oxo group) | K₂CO₃, alkyl halide, DMF | 45-65 |
Vilsmeier formylation | C-7 | POCl₃/DMF, 0°C→rt | 60-75 |
Bromination | C-7 | Br₂, AcOH, 50°C | 55-70 |
Systematic isosteric modifications of the pyrrolotriazine core have revealed distinct structure-activity relationship profiles across biological targets:
C-5 Methyl Substitution: Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-70-4) demonstrates enhanced metabolic stability compared to the unsubstituted parent compound due to blocked oxidative metabolism at C-5. This derivative exhibits a 30% increase in plasma half-life in rodent models while maintaining similar CRF1 receptor binding affinity (IC₅₀ shift < 0.5 log units) [7].
Carboxylate Bioisosteres: Replacement of the ethyl carboxylate with heterocyclic isosteres significantly impacts target engagement:
Oxadiazole replacements improve CNS penetration for neurotherapeutic targets [6]
C-Nucleoside Analogs: 7-Substituted derivatives (e.g., GS-6620, GS-5734) exemplify the application of Heck coupling chemistry between 7-halo-pyrrolotriazines and carbohydrate derivatives. These modifications transform the scaffold into antiviral prodrugs by mimicking nucleoside behavior while resisting enzymatic degradation [6].
Table 3: Impact of Isosteric Modifications on Drug Candidate Properties
Modification Type | Example Structure | Biological Target | Key Property Change |
---|---|---|---|
C-5 Methylation | Ethyl 5-methyl-4-oxo- derivative | CRF1 receptor | ↑ Metabolic stability (t₁/₂ +30%) |
Amide replacement | 6-Carboxamide | CRF1 receptor | ↑ Binding affinity (Kᵢ = 3.2 nM) |
Carbamate formation | BMS-599626 | Kinase target | ↑ Oral bioavailability (F = 82%) |
C-7 Ribosyl analog | GS-6620 | Viral polymerase | ↑ Antiviral activity (EC₅₀ = 50 nM) |
Oxadiazole replacement | 1,3,4-Oxadiazole | MCHR1 receptor | ↑ Brain penetration (B/P = 1.2) |
These strategic modifications demonstrate how rational scaffold functionalization balances target potency with drug-like properties. The 6-carboxylate position serves as the primary vector for property optimization, while C-7 substitutions enable access to nucleoside mimetics with distinct biological activities [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7